molecular formula C10H15N3O B14826259 2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14826259
M. Wt: 193.25 g/mol
InChI Key: RWYQDAYTGAIHDM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is an organic compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C10H15N3O/c1-12-9-4-8(14-7-2-3-7)6-13-10(9)5-11/h4,6-7,12H,2-3,5,11H2,1H3

InChI Key

RWYQDAYTGAIHDM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC2CC2)CN

Origin of Product

United States

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